Aromatized deshydroxy-C-1027 chromophore
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Overview
Description
Aromatized deshydroxy-C-1027 chromophore is a macrolide.
Scientific Research Applications
Chromophore Synthesis and Reactivity
Chromophores, including diketopyrrolopyrroles and related compounds, are widely recognized for their utility across multiple applications such as dyes, in field-effect transistors, solar cells, and fluorescence imaging due to their unique optical properties. The synthesis, reactivity, and optical characteristics of these compounds have seen significant advancements, contributing to their application in real-world technologies (Grzybowski & Gryko, 2015).
Transition-Metal Phosphors and Organic Light Emitting Diodes (OLEDs)
Transition-metal based phosphors, particularly those with cyclometalating ligands, show promise in OLED applications due to their high emissivity and tunable emission wavelengths. These properties are critical for developing efficient phosphorescent displays and illumination devices (Chi & Chou, 2010).
Antioxidant Properties of Chromones
Chromones and their derivatives have been identified for their potent antioxidant properties, which are crucial in neutralizing reactive oxygen species and preventing cell impairment. This activity underlines the therapeutic potential of chromone-based compounds in treating various diseases associated with oxidative stress (Yadav et al., 2014).
Nonlinear Optical Applications
Research into transition metal complexes, including those with iron and ruthenium, has expanded the understanding and application of nonlinear optical (NLO) chromophores. These studies have highlighted the potential for these compounds in NLO applications, showcasing their capacity for redox-induced switching of NLO behavior and medium-dependent responses (Coe, 2013).
Anthracene Derivatives in Photochemistry
Anthracene and its derivatives play a significant role in organic photochemistry, finding applications in material chemistry, thermochromic or photochromic chemistry, and as components in organic light-emitting devices. Their versatility in optical, electronic, and magnetic switches underscores the potential of anthracene chromophores in various technological and medicinal applications (Mn & Pr, 2016).
properties
Product Name |
Aromatized deshydroxy-C-1027 chromophore |
---|---|
Molecular Formula |
C43H44ClN3O12 |
Molecular Weight |
830.3 g/mol |
IUPAC Name |
[(3R,4R,14R,19S)-19-amino-22-chloro-4-[5-(dimethylamino)-3,4-dihydroxy-6,6-dimethyloxan-2-yl]oxy-17-oxo-2,16-dioxapentacyclo[18.2.2.19,13.03,10.04,8]pentacosa-1(22),5,7,9,11,13(25),20,23-octaen-14-yl] 7-methoxy-2-methylidene-3-oxo-4H-1,4-benzoxazine-5-carboxylate |
InChI |
InChI=1S/C43H44ClN3O12/c1-20-39(51)46-34-26(16-23(53-6)17-31(34)55-20)40(52)57-32-19-54-33(48)18-29(45)21-10-12-30(28(44)15-21)56-38-24-11-9-22(32)14-25(24)27-8-7-13-43(27,38)59-41-36(50)35(49)37(47(4)5)42(2,3)58-41/h7-17,29,32,35-38,41,49-50H,1,18-19,45H2,2-6H3,(H,46,51)/t29-,32-,35?,36?,37?,38+,41?,43+/m0/s1 |
InChI Key |
BOJUNPZGRNCNTI-JJYLQHECSA-N |
Isomeric SMILES |
CC1(C(C(C(C(O1)O[C@]23C=CC=C2C4=C5[C@H]3OC6=C(C=C(C=C6)[C@H](CC(=O)OC[C@@H](C(=C4)C=C5)OC(=O)C7=C8C(=CC(=C7)OC)OC(=C)C(=O)N8)N)Cl)O)O)N(C)C)C |
Canonical SMILES |
CC1(C(C(C(C(O1)OC23C=CC=C2C4=C5C3OC6=C(C=C(C=C6)C(CC(=O)OCC(C(=C4)C=C5)OC(=O)C7=C8C(=CC(=C7)OC)OC(=C)C(=O)N8)N)Cl)O)O)N(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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